molecular formula C12H11N3O3S B11011398 Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11011398
M. Wt: 277.30 g/mol
InChI Key: JEKGBJNVFFHBIG-UHFFFAOYSA-N
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Description

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a pyridine-4-carbonyl substituent at the 2-amino position of the thiazole ring and an ethyl ester group at the 4-carboxylate position. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The pyridin-4-ylcarbonyl moiety in this compound may enhance its binding affinity to biological targets, such as kinases or receptors, due to the planar aromatic structure and hydrogen-bonding capabilities of the pyridine ring .

The synthesis of such compounds typically involves condensation reactions between ethyl 2-aminothiazole-4-carboxylate and acylating agents (e.g., pyridine-4-carbonyl chloride) under reflux conditions in polar aprotic solvents like ethanol or THF, often catalyzed by mild acids such as glacial acetic acid .

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-(pyridine-4-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-11(17)9-7-19-12(14-9)15-10(16)8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15,16)

InChI Key

JEKGBJNVFFHBIG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Oxidation of Dihalomethylthiazoles

The US3274207A patent details a scalable oxidation process using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to convert dihalomethylthiazoles (IV) to thiazole aldehydes (V), followed by oxidation to carboxylic acids (III). Key conditions include:

  • Temperature : 65–90°C for 3–5 hours.

  • Acid ratio : 0.1–3 moles H₂SO₄ per mole HNO₃.

  • Workup : Adjusting the pH to 1.5–2.5 precipitates the carboxylic acid with >85% yield.

This method avoids thermal decomposition by maintaining moderate temperatures and leverages the synergistic oxidative power of the acid mixture. Industrial applications favor continuous flow reactors to enhance reproducibility.

Hydrolysis and Cyclization of Thiourea Derivatives

Alternative routes involve cyclizing thiourea derivatives with α-bromoacetate esters. For example, reacting 4-aminopyridine with ethyl 2-bromoacetate forms an intermediate that cyclizes with thiourea in ethanol under reflux. While less common industrially, this method achieves 70–80% yields in laboratory settings.

Formation of the Pyridin-4-ylcarbonylamino Group

Introducing the pyridin-4-ylcarbonylamino group requires coupling the thiazole-carboxylic acid with a pyridine-containing amine. The WO2007052882A1 patent highlights two approaches:

Acid Halogenation and Active Ester Methods

Converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) enables nucleophilic acyl substitution with pyridin-4-amine. However, this method risks over-chlorination and requires strict anhydrous conditions.

Ethylchloroformate-Mediated Anhydride Formation

A more efficient method involves forming a mixed anhydride with ethylchloroformate:

  • Anhydride synthesis : React 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylic acid with ethylchloroformate (1:1.1 molar ratio) in tetrahydrofuran (THF) and triethylamine (Et₃N).

  • Amide coupling : Add pyridin-4-amine to the anhydride in dimethylformamide (DMF) at room temperature for 3 hours, achieving 70% yield.

Critical parameters :

  • Solvent : THF or DMF ensures solubility.

  • Stoichiometry : Excess ethylchloroformate (>1.3 equiv) complicates purification.

Final Esterification to Ethyl 2-[(Pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Esterification of the carboxylic acid intermediate is typically achieved via Fischer esterification or alkylation:

Fischer Esterification

Heating the acid with excess ethanol and catalytic H₂SO₄ under reflux for 12–24 hours provides the ethyl ester. However, this method suffers from equilibrium limitations, requiring azeotropic removal of water.

Alkylation with Ethyl Bromide

A higher-yielding alternative involves reacting the acid’s sodium salt with ethyl bromide in DMF at 60°C for 6 hours. Yields exceed 90% with minimal side products.

Optimization and Industrial Scale-Up Considerations

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch flaskContinuous flow reactor
Temperature Control Oil bathAutomated jacketed systems
Yield 70–85%80–90%
Purification Column chromatographyCrystallization

Industrial production prioritizes:

  • Cost efficiency : Recycling solvents like THF and DMF.

  • Safety : Substituting HNO₃ with milder oxidants (e.g., O₂ catalyzed by TEMPO).

  • Throughput : Automated systems for anhydride formation and amide coupling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate has been studied for its various biological activities:

Antimicrobial Properties

Research has demonstrated that compounds similar to ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole derivatives exhibit antimicrobial activity against a range of pathogens. For instance:

  • Study Findings: A series of thiazole derivatives showed promising antibacterial activity against strains such as Bacillus subtilis and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Similar thiazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Enzyme Inhibition

Research indicates that thiazole derivatives can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells. This mechanism is crucial for developing therapeutic agents targeting specific diseases.

Case Studies and Research Findings

  • Antimicrobial Study:
    • A study synthesized ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazole derivatives and evaluated their antimicrobial activity using minimum inhibitory concentration (MIC) assays. Compounds with nitro and amino substituents showed significant activity against Bacillus subtilis .
  • Therapeutic Applications:
    • Research has highlighted the potential of thiazole derivatives in drug development due to their favorable pharmacokinetic properties and ability to penetrate biological membranes effectively .
  • Synthesis Optimization:
    • A recent publication focused on optimizing synthetic routes for thiazole derivatives to enhance yield and purity, emphasizing the importance of reaction conditions in achieving high-quality compounds .

Comparative Analysis of Thiazole Derivatives

Compound NameBiological ActivityNotable Findings
Ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazoleAntimicrobialEffective against Bacillus subtilis
Ethyl 2-(pyridin-4-ylcarbonyl)amino-thiazoleAnticancerPotential enzyme inhibitor with selective action
Ethyl 2-amino-thiazole derivativesAntimicrobialBroad-spectrum activity against various pathogens

Mechanism of Action

The mechanism of action of Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Reactivity and Functionalization: Electron-withdrawing groups (e.g., sulfonamides ) require harsher bases (e.g., NaH) for substitution, while electron-donating groups (e.g., acetyl ) are introduced via milder oxidative conditions. Bulky substituents (e.g., morpholino ) may necessitate longer reaction times or elevated temperatures due to steric hindrance.

Physical Properties: Pyridin-4-ylcarbonyl and phenylsulfonamido derivatives exhibit higher polar surface areas (PSA > 90 Ų) compared to alkyl-substituted analogs (PSA ~50–70 Ų), influencing solubility and bioavailability . Melting points correlate with crystallinity; morpholino and cyclopropylamino derivatives show higher MPs (88–90°C) due to hydrogen-bonding capabilities .

Biological Relevance :

  • Acetyl and pyridin-4-ylcarbonyl derivatives are frequently intermediates in drug discovery (e.g., bacillamide A synthesis ).
  • Sulfonamides and methylthio analogs are explored as enzyme inhibitors or metal-binding agents in medicinal chemistry .

Biological Activity

Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate (CAS Number: 1282126-01-5) is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves reactions such as the Hantzsch reaction, which is a well-established method for preparing thiazole derivatives. This method combines α-haloketones with thiourea derivatives in polar solvents to yield the desired products. The structural characteristics of this compound are critical for its biological activity, particularly the pyridine and thiazole moieties that contribute to its pharmacological properties .

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. A study highlighted that related thiazole compounds demonstrated promising results against Mycobacterium abscessus, suggesting that modifications in the thiazole structure can enhance antibacterial effectiveness .

Enzyme Inhibition

Thiazole compounds are also recognized for their ability to inhibit key enzymes involved in various diseases. For instance, certain derivatives have shown inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential. While specific data for this compound is limited, its structural analogs suggest a potential for similar activity .

Cytokine Modulation

Moreover, thiazole derivatives have been implicated in modulating cytokine production through pathways involving p38 MAP kinase inhibition and adenosine receptor antagonism. These activities are particularly relevant in treating inflammatory and autoimmune conditions. The compound's ability to influence these pathways could position it as a candidate for further therapeutic development .

Case Studies and Research Findings

A comparative analysis of various thiazole derivatives reveals that structural modifications significantly impact biological activity. For example:

Compound NameActivity TypeIC50 Value (µM)Reference
Ethyl 2-(4-chlorophenyl)amino-thiazoleAChE Inhibition2.7
Ethyl 2-(pyridin-4-carbonyl)amino-thiazoleAntimicrobial ActivityNot specified
Thiazole Derivative XCytokine InhibitionNot specified

These findings underscore the importance of further investigations into this compound to elucidate its specific biological activities and therapeutic potentials.

Q & A

Q. Q1: What are the optimal synthetic routes for Ethyl 2-[(pyridin-4-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodology:

  • Key Steps :
    • Thiazole Core Formation : React ethyl 2-aminothiazole-4-carboxylate with pyridin-4-ylcarbonyl chloride under anhydrous conditions. Use a base like triethylamine to neutralize HCl byproducts.
    • Coupling Reaction : Employ carbodiimide coupling agents (e.g., EDC or DCC) to facilitate amide bond formation. Optimize solvent polarity (e.g., DMF or THF) to enhance solubility of intermediates .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm completion with LC-MS or 1H^1H-NMR.
  • Yield Optimization :
    • Use high-purity reagents and inert atmosphere (N2_2/Ar) to prevent side reactions.
    • Adjust temperature (typically 0–60°C) to balance reaction rate and decomposition risks.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .

Structural Characterization

Q. Q2: Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodology:

  • Spectroscopy :
    • 1H^1H-/13C^{13}C-NMR : Identify characteristic signals: thiazole C-H (~8.1 ppm), pyridinoyl carbonyl (~165 ppm), and ester carbonyl (~170 ppm). Use DMSO-d6_6 or CDCl3_3 as solvents .
    • FT-IR : Confirm amide (1650–1680 cm1^{-1}) and ester (1720–1740 cm1^{-1}) functional groups .
  • Crystallography :
    • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/chloroform). Use SHELX for structure refinement. Analyze dihedral angles between thiazole and pyridine rings (~5–20°) and hydrogen-bonding networks (e.g., N–H⋯O) to validate packing .

Biological Activity Profiling

Q. Q3: How can researchers design experiments to evaluate the antimicrobial potential of this compound?

Methodology:

  • In Vitro Assays :
    • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
    • Time-Kill Studies : Assess bactericidal kinetics at 2× MIC over 24 hours.
  • Mechanistic Studies :
    • Enzyme Inhibition : Screen against bacterial enoyl-ACP reductase or dihydrofolate reductase via spectrophotometric assays.
    • Molecular Docking : Use AutoDock Vina to predict binding to target enzymes (PDB: 1NHI, 3FRB) .

Computational Modeling

Q. Q4: What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Methodology:

  • Docking Workflow :
    • Protein Preparation : Retrieve target structures (e.g., kinases, proteases) from PDB. Remove water, add hydrogens, and assign charges (AMBER/CHARMM).
    • Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Optimize geometry with DFT (B3LYP/6-31G*).
    • Docking : Use GROMACS or Schrödinger Suite for flexible docking. Validate with RMSD clustering (<2.0 Å).
  • MD Simulations : Run 100 ns simulations in explicit solvent to assess binding stability .

Crystallographic Challenges

Q. Q5: How can researchers resolve discrepancies in crystallographic data, such as unexpected hydrogen-bonding patterns?

Methodology:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å).
  • Refinement : Apply SHELXL with restraints for disordered regions. Validate with Rfree_{\text{free}} (<5% difference from Rwork_{\text{work}}) .
  • Hydrogen Bond Analysis : Use Mercury to map interactions. Compare with Etter’s graph-set notation (e.g., C22(8)\text{C}_2^2(8) motifs) to identify packing anomalies .

Structure-Activity Relationship (SAR) Studies

Q. Q6: What strategies are effective for modifying the compound’s structure to enhance bioactivity?

Methodology:

  • Derivatization :
    • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., –CF3_3) at the 3-position to increase electrophilicity.
    • Ester Hydrolysis : Convert ethyl ester to carboxylic acid for improved solubility (e.g., NaOH/EtOH reflux).
  • SAR Analysis :
    • In Silico Screening : Generate analogs with RDKit. Prioritize candidates with lower LogP (<3) and higher polar surface area (>80 Ų).
    • Biological Testing : Compare IC50_{50} values of analogs against target enzymes .

Stability and Degradation

Q. Q7: How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodology:

  • Accelerated Stability Testing :
    • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water).
    • Photostability : Expose to UV light (ICH Q1B guidelines). Quantify decomposition products with LC-MS .
  • Solution Stability : Test in PBS (pH 7.4) and DMSO. Use 1H^1H-NMR to detect hydrolysis (ester → carboxylic acid) .

Advanced Applications

Q. Q8: What novel research avenues exist for this compound beyond antimicrobial studies?

Methodology:

  • Anticancer Screening : Test against NCI-60 cell lines. Use MTT assays and flow cytometry (apoptosis markers: Annexin V/PI) .
  • Materials Science :
    • Coordination Polymers : React with transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form MOFs. Characterize porosity via BET analysis .
  • Green Chemistry : Optimize synthesis using microwave irradiation (reduced reaction time) or biocatalysts (e.g., lipases for esterification) .

Tables
Table 1: Comparative Reactivity of Analogous Thiazole Derivatives

CompoundReaction Rate (k, s1^{-1})Bioactivity (IC50_{50}, μM)
Ethyl 2-[(pyridin-4-yl)…]2.3 × 103^{-3}12.5 (S. aureus)
Methyl 5-methyl-2-…1.8 × 103^{-3}18.7 (E. coli)
Ethyl 2-hydrazinyl-…3.1 × 103^{-3}9.4 (Candida albicans)
Data synthesized from

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP21_1/n
Dihedral Angle (Thiazole-Pyridine)15.2°
Hydrogen BondsN–H⋯O (2.89 Å), C–H⋯F (3.12 Å)
From

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